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Compound of Interest

Compound Name: 2-Methyl-2-phenylpropan-1-ol

Cat. No.: B1266538 Get Quote

Disclaimer: Direct experimental and quantitative data for 2-Methyl-2-phenylpropan-1-ol is
limited in the accessible scientific literature. This guide therefore focuses on its close structural

analogue, 2-Methyl-1-phenylpropan-1-ol, for which extensive data on enantiomeric properties

and resolution are available. The principles and protocols described are highly relevant and

adaptable for the study of similar chiral alcohols.

Introduction to Chirality in 2-Methyl-1-phenylpropan-
1-ol
Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-

image forms, known as enantiomers. This structural asymmetry is pivotal in pharmacology and

materials science, as different enantiomers of a molecule can exhibit markedly different

biological activities and optical properties.[1]

2-Methyl-1-phenylpropan-1-ol is a chiral alcohol due to the presence of a stereocenter at the

carbon atom bonded to the hydroxyl group (C1). This carbon is attached to four different

substituents: a hydrogen atom, a hydroxyl group (-OH), a phenyl group (-C₆H₅), and an

isopropyl group (-CH(CH₃)₂). This arrangement results in two distinct enantiomers:

(R)-2-Methyl-1-phenylpropan-1-ol

(S)-2-Methyl-1-phenylpropan-1-ol
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These enantiomers share the same physical properties, such as melting point and boiling point,

but differ in their interaction with plane-polarized light. One enantiomer rotates the light in a

clockwise (+) direction (dextrorotatory), while its counterpart rotates it in an equal but opposite,

counter-clockwise (-) direction (levorotatory).[1] A 1:1 mixture of both enantiomers is known as

a racemic mixture and is optically inactive.

Quantitative Data: Optical and Physical Properties
The optical activity of a chiral compound is quantified by its specific rotation, a characteristic

physical property. The data below pertains to the individual enantiomers of 2-Methyl-1-

phenylpropan-1-ol.

Property
(R)-(+)-2-Methyl-1-
phenylpropan-1-ol

(S)-(-)-2-Methyl-1-
phenylpropan-1-ol

Racemic 2-Methyl-
1-phenylpropan-1-
ol

Molecular Formula C₁₀H₁₄O C₁₀H₁₄O C₁₀H₁₄O

Molecular Weight 150.22 g/mol [2] 150.22 g/mol 150.22 g/mol [3]

CAS Number 14898-86-3[2] 34857-28-8[4] 611-69-8[3]

Specific Rotation [α] Not explicitly found Not explicitly found 0° (by definition)

Note: While commercial suppliers label the enantiomers as (+) and (-), specific rotation values

from peer-reviewed literature under defined conditions (concentration, solvent, temperature,

wavelength) for 2-Methyl-1-phenylpropan-1-ol were not found in the search results. The signs

are based on product naming conventions.[2][4]

Experimental Protocols for Enantiomeric Resolution
and Analysis
The separation of a racemic mixture into its pure enantiomers is a critical process known as

chiral resolution. Enzymatic kinetic resolution is a highly effective and green method for

achieving this.

Protocol 1: Lipase-Catalyzed Kinetic Resolution
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This protocol describes a typical procedure for the enantioselective acylation of racemic 2-

methyl-1-phenylpropan-1-ol using a lipase, where one enantiomer reacts faster than the other,

allowing for their separation. This method is based on established procedures for resolving

chiral alcohols.[5][6]

Materials and Reagents:

Racemic 2-methyl-1-phenylpropan-1-ol

Immobilized Lipase (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435 from

Candida antarctica)[7]

Anhydrous organic solvent (e.g., Hexane, Diisopropyl ether)

Acylating agent (e.g., Vinyl acetate)

Standard laboratory glassware and magnetic stirrer

Reaction monitoring equipment (Chiral GC or HPLC)

Procedure:

Reaction Setup: In a dry flask, dissolve racemic 2-methyl-1-phenylpropan-1-ol (1 mmol) in 4

mL of anhydrous hexane.

Enzyme Addition: Add the immobilized lipase (e.g., 20-40 mg).[8]

Initiation: Add the acylating agent, vinyl acetate (2.2 mmol), to the mixture.

Incubation: Seal the flask and stir the suspension at a controlled temperature (e.g., 25-30

°C).

Monitoring: Monitor the reaction progress by taking small aliquots over time (e.g., at 3, 6, 16,

and 24 hours). Analyze the aliquots by chiral GC or HPLC to determine the conversion

percentage and the enantiomeric excess (ee) of the remaining alcohol and the newly formed

ester.[8]
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Termination: The ideal endpoint is at or near 50% conversion, which theoretically provides

the highest possible enantiomeric excess for both the unreacted substrate and the product.

[8] Once this is achieved, stop the reaction by filtering off the immobilized enzyme.

Workup and Separation:

Wash the recovered enzyme with fresh solvent to be reused.

Evaporate the solvent from the filtrate under reduced pressure.

The resulting mixture contains one unreacted alcohol enantiomer and the ester of the

other. These can be separated using standard column chromatography.

The separated ester can be hydrolyzed back to the alcohol enantiomer if desired.

Protocol 2: Chiral HPLC Analysis
This protocol provides a general method for determining the enantiomeric excess (ee) of a

sample of 2-methyl-1-phenylpropan-1-ol. Conditions are based on standard methods for

separating aromatic alcohols.

Equipment and Materials:

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel®

OD-H or Chiralpak® AD-H).

HPLC-grade solvents (e.g., n-Hexane, Isopropanol).

Sample of 2-methyl-1-phenylpropan-1-ol.

Procedure:

Sample Preparation: Prepare a dilute solution of the alcohol sample (approx. 1 mg/mL) in the

mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

HPLC Conditions:
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Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio can be optimized to improve

resolution.

Flow Rate: 0.5 - 1.0 mL/min.

Column Temperature: 25 °C.

Detection: UV at 210 nm or 254 nm.

Injection Volume: 10 µL.

Analysis:

Equilibrate the column with the mobile phase until a stable baseline is achieved.

Inject the prepared sample.

Record the chromatogram. The two enantiomers should appear as two distinct peaks with

different retention times.

Data Processing:

Integrate the areas of the two peaks.

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) /

(Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer's peak).

Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
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Optical Properties of Enantiomers

Interaction with Plane-Polarized Light
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Caption: Relationship between a racemic mixture, its enantiomers, and their distinct optical

rotations.
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Workflow: Enzymatic Kinetic Resolution
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Caption: Experimental workflow for the lipase-catalyzed kinetic resolution of a chiral alcohol.
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Workflow: Chiral HPLC Analysis
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Caption: Analytical workflow for determining enantiomeric excess using Chiral HPLC.
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Biological Activity and Signaling Pathways
A review of the scientific literature did not yield specific information regarding the biological

activity or associated signaling pathways for the enantiomers of 2-Methyl-1-phenylpropan-1-ol

or 2-Methyl-2-phenylpropan-1-ol. Compounds of this structural class are often investigated as

chiral building blocks in the synthesis of more complex, biologically active molecules rather

than for their own intrinsic activity.[1]

Conclusion
The enantiomers of chiral alcohols like 2-Methyl-1-phenylpropan-1-ol serve as excellent models

for understanding the principles of stereochemistry and optical activity. While specific

quantitative optical data can be elusive, the methodologies for their separation and analysis are

well-established. Techniques such as enzymatic kinetic resolution provide efficient and

environmentally friendly pathways to obtain enantiomerically enriched compounds.

Furthermore, chiral HPLC remains the definitive analytical tool for quantifying the enantiomeric

purity of these molecules, a critical parameter in both academic research and industrial drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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